7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and naphthyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multistep organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a ketone or aldehyde, followed by cyclization to form the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
- 4-{[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}phenol
Uniqueness
7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is unique due to its dual naphthyridine rings and multiple trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
IUPAC Name |
7-[4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H10F12N4O2/c27-23(28,29)15-9-17(25(33,34)35)39-21-13(15)5-7-19(41-21)43-11-1-2-12(4-3-11)44-20-8-6-14-16(24(30,31)32)10-18(26(36,37)38)40-22(14)42-20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFXPQWIQOOQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)OC4=NC5=C(C=C4)C(=CC(=N5)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H10F12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.